

# Application Note: Measuring cAMP Levels after Dersimelagon Phosphate Stimulation

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Compound of Interest		
Compound Name:	Dersimelagon Phosphate	
Cat. No.:	B10860313	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Dersimelagon Phosphate** (also known as MT-7117) is an orally bioavailable, selective non-peptide agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] The MC1R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating skin pigmentation and has anti-inflammatory effects.[3][5][6] As a G $\alpha$ s-coupled receptor, activation of MC1R by an agonist like Dersimelagon stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5][7][8]

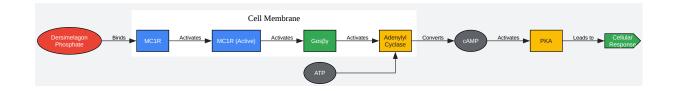
This application note provides detailed protocols for quantifying the increase in intracellular cAMP levels in response to **Dersimelagon Phosphate** stimulation. Measuring cAMP is a primary method for assessing the potency and efficacy of MC1R agonists and is a critical step in drug discovery and development. The following sections detail the MC1R signaling pathway, summarize the pharmacological properties of Dersimelagon, and provide step-by-step protocols for two common cAMP assay methods: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

## Dersimelagon (MT-7117) Signaling Pathway

Upon binding to the MC1R, Dersimelagon induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The G $\alpha$ s subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This increase in cAMP



levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including melanogenesis.[5][6]



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Dersimelagon-MC1R signaling cascade.

### **Pharmacological Data**

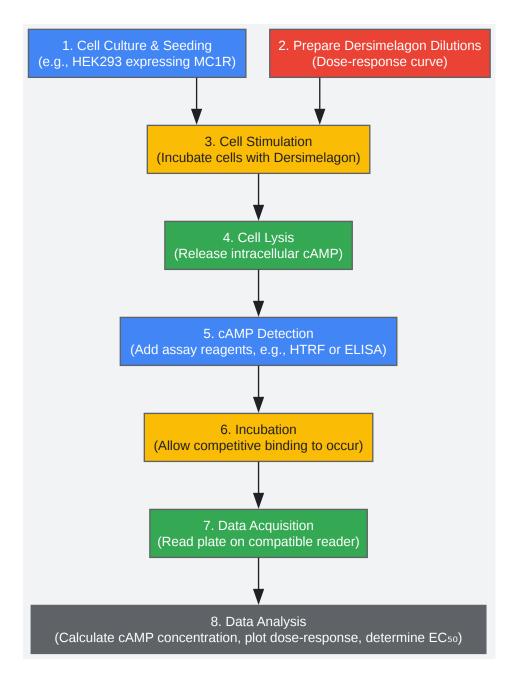
Dersimelagon is a potent and selective agonist of the MC1R. Its efficacy has been characterized across multiple species, demonstrating nanomolar to sub-nanomolar potency. The following table summarizes key quantitative data for **Dersimelagon Phosphate**.

Parameter	Species	Value	Reference
EC50	Human (hMC1R)	8.16 nM	[1]
Cynomolgus Monkey (cmMC1R)	3.91 nM	[1]	
Mouse (mMC1R)	1.14 nM	[1]	_
Rat (rMC1R)	0.251 nM	[1]	_
Ki	Human (hMC1R)	2.26 nM	[1]
Human (hMC4R)	32.9 nM	[1]	

## **Experimental Workflow for cAMP Measurement**



The general workflow for measuring cAMP levels following cell stimulation with Dersimelagon involves several key steps, from cell culture to data analysis. This process is applicable to various detection technologies, including HTRF and ELISA.



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